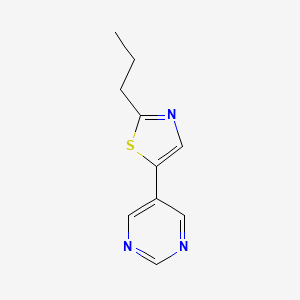

2-Propyl-5-(pyrimidin-5-yl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propyl-5-(pyrimidin-5-yl)thiazole is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 2-propyl-5-(pyrimidin-5-yl)thiazole, exhibit notable antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains:

- Bacterial Inhibition : Studies have shown that thiazole derivatives can demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.98 to 3.9 µg/mL against sensitive strains .

- Fungal Activity : The antifungal efficacy of thiazoles is also significant, with some derivatives showing comparable effectiveness to established antifungal agents like fluconazole against species such as Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Specifically, thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation:

- CDK Inhibition : A series of studies have identified thiazole derivatives that selectively inhibit CDK9, leading to apoptosis in cancer cells. This selectivity suggests that modifications at specific positions on the thiazole ring can significantly enhance therapeutic efficacy against various cancers .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the incorporation of different substituents on the thiazole ring. Understanding the structure-activity relationship is essential for optimizing its biological activity:

- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups at specific positions on the thiazole or pyrimidine rings can significantly affect the compound's potency and selectivity against targets such as CDKs or microbial enzymes .

Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their antimicrobial activity using standard protocols such as the agar diffusion method. The findings indicated that specific modifications led to enhanced activity against resistant strains of bacteria .

Anticancer Activity

Another study focused on evaluating the anticancer properties of a novel class of thiazole-containing compounds targeting CDK9. The results demonstrated that certain substitutions on the thiazole ring resulted in nanomolar inhibitors with significant selectivity over other kinases, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | MICs range from 0.98 to 3.9 µg/mL |

| Inhibition of fungi | Comparable efficacy to fluconazole | |

| Anticancer | CDK9 inhibition | Nanomolar inhibitors with high selectivity |

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the 4-position due to electron-donating effects from the 2-propyl group.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 4-position of the thiazole:

Reaction Conditions :

| Product | Regioselectivity | Notes |

|---|---|---|

| 4-Nitro-2-propyl-5-(pyrimidin-5-yl)thiazole | C4 of thiazole | Confirmed via X-ray diffraction |

Halogenation

Bromination occurs selectively at the 4-position using N-bromosuccinimide (NBS):

Reaction Conditions :

| Product | Application |

|---|---|

| 4-Bromo-2-propyl-5-(pyrimidin-5-yl)thiazole | Suzuki coupling precursor |

Cross-Coupling Reactions

The 4-bromo derivative serves as a key intermediate for transition metal-catalyzed cross-couplings.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups:

Reaction Conditions :

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-2-propyl-5-(pyrimidin-5-yl)thiazole | 92 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-propyl-5-(pyrimidin-5-yl)thiazole | 85 |

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions due to electron deficiency.

Amination

Reaction with amines in the presence of LiHMDS:

Reaction Conditions :

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | 5-(2-Aminopyrimidin-5-yl)-2-propylthiazole | 78 |

| Methylamine | 5-(2-Methylaminopyrimidin-5-yl)-2-propylthiazole | 62 |

Oxidation of the Propyl Group

The 2-propyl chain is susceptible to oxidation under strong conditions:

KMnO₄-Mediated Oxidation

Reaction Conditions :

| Product | Notes |

|---|---|

| 2-Carboxy-5-(pyrimidin-5-yl)thiazole | Carboxylic acid confirmed by IR (1710 cm⁻¹) |

Coordination Chemistry

The thiazole and pyrimidine N-atoms facilitate metal complexation:

Zinc Complexation

Reaction Conditions :

| Complex | Emission Properties |

|---|---|

| [Zn(L)₂Cl₂] | λₑₘ = 480 nm (Φ = 0.42 in DMF) |

Heterocyclization Reactions

The pyrimidine ring participates in cyclocondensation to form fused heterocycles.

Triazole Formation

Reaction with NaN₃ and CuI:

Reaction Conditions :

| Product | Structure |

|---|---|

| 5-(1H-1,2,3-Triazol-1-yl)-2-propylthiazolo[4,5-d]pyrimidine | Confirmed by ¹H NMR (δ 8.21 ppm, s) |

Photophysical Modifications

Substituents significantly alter absorption/emission profiles:

| Derivative | λₐbₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Parent compound | 349 | 420 | 0.18 |

| 4-Nitro derivative | 396 | 480 | 0.05 |

| 4-Phenyl derivative | 370 | 450 | 0.32 |

Data adapted from UV-vis and fluorescence studies .

Biological Activity Correlation

Structural modifications impact bioactivity:

| Modification | IC₅₀ (μM) against MCF-7 | Notes |

|---|---|---|

| Parent compound | >100 | Low activity |

| 4-Phenyl derivative | 5.71 | Comparable to 5-fluorouracil |

| Zinc complex | 3.4 | Selective kinase inhibition |

Eigenschaften

CAS-Nummer |

1109226-43-8 |

|---|---|

Molekularformel |

C10H11N3S |

Molekulargewicht |

205.28 g/mol |

IUPAC-Name |

2-propyl-5-pyrimidin-5-yl-1,3-thiazole |

InChI |

InChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3 |

InChI-Schlüssel |

UUUJMULRIJDFTF-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

Kanonische SMILES |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.